molecular formula C21H32Cl2N2O B12011289 N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide

N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide

Cat. No.: B12011289
M. Wt: 399.4 g/mol
InChI Key: PEUHIZOVGYKXTE-JJIBRWJFSA-N
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Description

N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide: is an organic compound characterized by the presence of a dichlorophenyl group and a tetradecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and tetradecanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the dichlorophenyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its effectiveness against different microbial strains.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent. It is also studied for its potential use in drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved include inhibition of microbial growth and modulation of inflammatory responses.

Comparison with Similar Compounds

  • N-[(E)-(2,6-dichlorophenyl)methylideneamino]octanamide
  • N-[(E)-(2,6-dichlorophenyl)methylideneamino]pentanamide

Comparison: N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The longer chain length can influence the compound’s solubility, melting point, and biological activity, making it suitable for specific applications where its shorter-chain counterparts may not be effective.

Properties

Molecular Formula

C21H32Cl2N2O

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide

InChI

InChI=1S/C21H32Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-21(26)25-24-17-18-19(22)14-13-15-20(18)23/h13-15,17H,2-12,16H2,1H3,(H,25,26)/b24-17+

InChI Key

PEUHIZOVGYKXTE-JJIBRWJFSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC=C1Cl)Cl

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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